3,5-Dihydroxy-4-methoxybenzoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

3,5-Dihydroxy-4-methoxybenzoic acid can be synthesized through several methods. One common method involves the methylation of gallic acid. Gallic acid is first esterified with methanol in the presence of sulfuric acid to form methyl gallate. This intermediate is then subjected to methylation using dimethyl sulfate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

化学反応の分析

Types of Reactions

3,5-Dihydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols. Substitution reactions can introduce various functional groups into the aromatic ring.

科学的研究の応用

3,5-Dihydroxy-4-methoxybenzoic acid has been identified in various plant species, including Rhus glabra and Calophyllum polyanthum, suggesting its role in plant defense mechanisms and potential health benefits for humans .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibited the expression of intercellular adhesion molecules in endothelial cells, thereby potentially preventing leukocyte adhesion and subsequent inflammatory responses .

Cancer Research

This compound has been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines by modulating various signaling pathways, making it a candidate for further development in cancer therapy .

Neurological Studies

The compound has been studied for its interactions with neurotransmitter systems. It was noted to interact with morphine in animal models, suggesting potential implications for pain management and opioid pharmacology .

Food Science Applications

This compound is also relevant in food science due to its antioxidant properties. It can be utilized as a natural preservative to enhance the shelf life of food products by preventing oxidative degradation .

Case Studies and Research Findings

作用機序

The mechanism by which 3,5-Dihydroxy-4-methoxybenzoic acid exerts its effects involves several molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its antibacterial activity involves disrupting bacterial cell walls and inhibiting essential bacterial enzymes .

類似化合物との比較

3,5-Dihydroxy-4-methoxybenzoic acid can be compared with other similar compounds such as:

Gallic acid: Both compounds have antioxidant properties, but this compound has an additional methoxy group, which may enhance its biological activities.

Syringic acid: Similar in structure, but syringic acid has two methoxy groups, which can influence its reactivity and applications.

Vanillic acid: Another phenolic compound with similar antioxidant properties, but with a different substitution pattern on the aromatic ring

These comparisons highlight the unique structural features and enhanced biological activities of this compound.

生物活性

3,5-Dihydroxy-4-methoxybenzoic acid, also known as 4-O-methyl gallic acid (4-OMGA), is a phenolic compound classified within the gallic acid derivatives. It has gained attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, data tables, and relevant case studies.

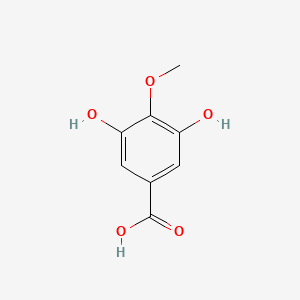

- Chemical Formula : C8H8O5

- Molecular Weight : 184.15 g/mol

- CAS Number : 4319-02-2

- IUPAC Name : this compound

- Structure :

Sources and Isolation

This compound is found in various plants, including Calophyllum polyanthum and Rhus glabra. It is often isolated from natural extracts for pharmacological studies and has been identified as a significant metabolite of gallic acid in human plasma and urine during the consumption of black tea and red wine .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. A study demonstrated its ability to inhibit lipid peroxidation in vitro, suggesting potential protective effects against cellular damage caused by oxidative stress .

Anti-inflammatory Effects

The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines. In human umbilical vein endothelial cells (HUVECs), it suppressed the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) when stimulated with tumor necrosis factor-alpha (TNF-alpha), thereby reducing leukocyte adhesion .

Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens. It has been reported to exhibit inhibitory effects on both bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival .

Study on Alpha-glucosidase Inhibition

A study focused on the inhibitory potency of this compound against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that the compound effectively inhibited alpha-glucosidase activity, suggesting potential applications in managing postprandial hyperglycemia in diabetic patients .

Clinical Implications in Inflammatory Diseases

Another investigation assessed the therapeutic potential of this compound in inflammatory diseases. The findings suggested that its anti-inflammatory properties could be harnessed to develop treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

3,5-dihydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXDWYFLYYJQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063412 | |

| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-O-Methylgallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4319-02-2 | |

| Record name | 4-O-Methylgallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXY-4-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XW32QVU6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of 4-O-Methylgallic acid (4-O-MGA) reported in these studies?

A1: 4-O-MGA has demonstrated promising antimicrobial activity against various foodborne pathogenic bacteria and yeasts. [] It also exhibited antioxidant properties and stimulated osteogenic differentiation in vitro. [, ] Additionally, it showed potential neuroprotective effects in a mouse model of ischemic stroke. []

Q2: How does 4-O-MGA stimulate osteogenic differentiation?

A2: Research suggests 4-O-MGA stimulates osteoblast differentiation by regulating autophagy through the JNK/mTOR signaling pathways. This was observed in vitro by increased cell viability, ALP activity, upregulated expression of osteogenic genes, and evoked expression of autophagy markers. []

Q3: What is the proposed mechanism of 4-O-MGA's antimicrobial action against Staphylococcus aureus and Escherichia coli?

A3: Studies indicate that 4-O-MGA disrupts the membrane integrity of both bacteria. This was confirmed by observing the release of 260 nm absorbing materials, potassium leakage, and changes in outer membrane permeability. []

Q4: Does 4-O-MGA impact yeast cells?

A4: Yes, 4-O-MGA displayed inhibitory effects on biofilm formation and sterol content in the plasma membrane of Candida albicans, indicating a potential mechanism for its antifungal activity. []

Q5: What is the role of 4-O-MGA in ischemic stroke?

A5: Studies in a mouse model of ischemic stroke suggest that 4-O-MGA exerts neuroprotective effects by reducing oxidative stress and inflammation, potentially via the Sirt1/FOXO3a/NF-κB signaling pathway. This was evidenced by improved neurological function, reduced brain edema, and decreased neuronal apoptosis. []

Q6: What is the molecular formula and weight of 4-O-Methylgallic acid?

A6: The molecular formula of 4-O-Methylgallic acid is C8H8O5, and its molecular weight is 184.15 g/mol. []

Q7: What spectroscopic data are available for 4-O-Methylgallic acid?

A7: Various studies have employed NMR (1H and 13C), MS (ESI-MS), UV, and IR spectroscopic techniques for structural characterization of 4-O-MGA. [, , , ]

Q8: Is 4-O-Methylgallic acid absorbed by the human body?

A8: Yes, 4-O-MGA is a metabolite of gallic acid and is readily absorbed after consumption of foods rich in gallic acid, such as black tea. Studies have shown significant increases in urinary 4-O-MGA concentrations following black tea consumption. [, , ]

Q9: What are the primary dietary sources of 4-O-Methylgallic acid?

A10: 4-O-MGA is not directly consumed but is a metabolite produced in the body after consuming foods rich in gallic acid. Major dietary sources include black tea, wine, and longan pericarp tissues. [, , ]

Q10: How is 4-O-Methylgallic acid metabolized in the body?

A11: 4-O-MGA is a methylated derivative of gallic acid. After ingestion of gallic acid-rich foods, a portion of gallic acid undergoes O-methylation to form 4-O-MGA, which is then excreted in the urine. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。